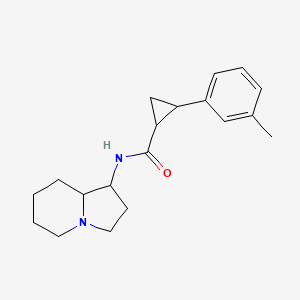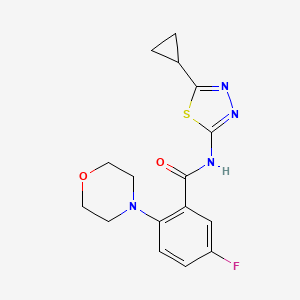![molecular formula C14H22ClN3O3S B7573195 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide](/img/structure/B7573195.png)
5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide, also known as CDMB, is a chemical compound that has been used in scientific research for various purposes. This compound belongs to the class of sulfonamide derivatives and is known to have potential therapeutic properties.
作用机制
The mechanism of action of 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide involves the inhibition of various enzymes and proteins involved in the inflammatory response, tumor growth, and viral replication. 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide inhibits the activity of COX-2, which is an enzyme involved in the production of prostaglandins that cause inflammation. It also inhibits the activity of MMP-9, which is a protein involved in the invasion and metastasis of cancer cells. 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the replication of viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6 in vitro. In vivo studies have shown that 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide reduces inflammation in animal models of arthritis and colitis. 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Additionally, 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide has been shown to reduce viral load in animal models of HIV-1 and HCV infection.
实验室实验的优点和局限性
The advantages of using 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide in lab experiments include its potential therapeutic properties, its ability to inhibit various enzymes and proteins involved in the inflammatory response, tumor growth, and viral replication, and its availability for purchase from chemical suppliers. The limitations of using 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide in lab experiments include its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several future directions for the study of 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and colitis. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its safety and efficacy in vivo. Another direction is to investigate its potential as an anti-viral agent for the treatment of HIV-1 and HCV infection. Additionally, further studies are needed to determine the optimal dosage and administration route for 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide in vivo.
合成方法
The synthesis of 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide involves the reaction of 5-chloro-2-aminobenzamide with diethylaminoethyl chloride and methanesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product obtained is then purified using column chromatography to obtain pure 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide. The yield of the synthesis process is around 60-70%.
科学研究应用
5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide has been used in various scientific research studies due to its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV-1 and HCV.
属性
IUPAC Name |
5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O3S/c1-4-18(5-2)9-8-16-14(19)12-10-11(15)6-7-13(12)17-22(3,20)21/h6-7,10,17H,4-5,8-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTCXKGNGSWBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=CC(=C1)Cl)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-(2-ethyl-1,3-thiazol-4-yl)ethanone](/img/structure/B7573125.png)


![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7573153.png)
![(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7573165.png)
![[3-(2-Methylimidazol-1-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7573173.png)
![3-(3-Chlorophenyl)-5-[6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573180.png)

![(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7573202.png)
![2-[3-[[[3-(2-Amino-2-oxoethoxy)phenyl]methyl-(3-chloro-2-pyrazol-1-ylpropyl)amino]methyl]phenoxy]acetamide](/img/structure/B7573209.png)
![5-propan-2-yl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7573217.png)
![4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7573223.png)
![5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7573235.png)